

Application Notes and Protocols for N6-(2-hydroxyethyl)adenosine

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Compound of Interest

Compound Name: 2-Chloro-N6-(2-hydroxyethyl)adenosine

Cat. No.: B13909241

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A Note on the Compound Name: The compound "**2-Chloro-N6-(2-hydroxyethyl)adenosine**" (CAS 948298-76-8) is listed by chemical suppliers as a purine nucleoside analog with potential anticancer activity.[1][2] However, detailed experimental protocols and signaling pathway data for this specific chlorinated compound are not readily available in the public domain. In contrast, extensive research has been conducted on its parent compound, N6-(2-hydroxyethyl)adenosine (HEA). This document provides detailed application notes and experimental protocols based on the well-characterized activities of HEA, which is a physiologically active compound found in *Cordyceps cicadae*. [3][4][5]

Introduction

N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine derivative with a range of documented biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[6][7] It has been shown to modulate key cellular signaling pathways involved in stress responses and disease progression, making it a compound of significant interest for researchers in pharmacology and drug development. These application notes provide an overview of HEA's mechanisms of action and detailed protocols for its experimental use.

Key Signaling Pathways Modulated by HEA

HEA has been demonstrated to exert its biological effects through the modulation of several critical signaling pathways:

- Endoplasmic Reticulum (ER) Stress Pathway: HEA protects cells from ER stress induced by agents like nonsteroidal anti-inflammatory drugs (NSAIDs). It attenuates the unfolded protein response (UPR) by downregulating the expression of key mediators such as GRP78, ATF6, PERK, IRE1 α , and CHOP.[3][4][5]
- TGF- β 1/Smad Pathway: In models of renal interstitial fibrosis, HEA has been shown to inhibit the activation of fibroblasts and reduce the accumulation of extracellular matrix by suppressing the TGF- β 1/Smad signaling pathway.[8][9]
- NF- κ B Signaling Pathway: HEA exhibits potent anti-inflammatory effects by inhibiting the TLR4-mediated NF- κ B signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.[7][8][9][10]
- Apoptosis and Autophagy Pathways: In cancer cell lines, HEA can induce caspase-dependent apoptosis and autophagy, often linked to the induction of ER stress and the production of reactive oxygen species (ROS).[6][11]

Data Presentation

Table 1: In Vitro Efficacy of HEA in Cellular Models

| Cell Line | Experimental Model | Key Parameters and Concentrations | Observed Effect | Reference |
|--|--|--|--|-----------|
| HK-2 (Human Kidney Proximal Tubular Cells) | NSAID-Induced ER Stress | 10-20 μ M HEA pretreatment for 24h against Diclofenac (200 μ M) or Meloxicam (400 μ M) | Protection against ER stress, reduced ROS production, and decreased expression of ATF-6, PERK, IRE1 α , and CHOP.[3][4] | [3][4] |
| SGC-7901 and AGS (Human Gastric Carcinoma Cells) | Cytotoxicity and Apoptosis | IC50 (48h): 86.66 μ M (SGC-7901), 94.46 μ M (AGS). Apoptosis induction observed at 50-150 μ M. | Dose- and time-dependent cytotoxicity. Induction of apoptosis via ER stress and autophagy.[6][12] | [6][12] |
| RAW 264.7 (Mouse Macrophage Cells) | LPS-Induced Inflammation | Pretreatment with HEA (5, 10, 20 μ g/ml) for 1h followed by LPS (1 μ g/ml) for 24h. | Significant reduction in the production of TNF- α and IL-1 β . [8] | [8] |
| NRK-49F (Rat Kidney Fibroblast Cells) | TGF- β 1-Induced Fibroblast Activation | Pretreatment with HEA (5, 10, 20 μ g/ml) for 1h followed by TGF- β 1 (2.5 ng/ml) for 24h. | Dose-dependent reduction in the expression of Collagen I, α -SMA, and Fibronectin.[8] | [8] |

| | | | |
|-----------------------------------|---|---|---|
| PC12 (Rat Pheochromocytoma Cells) | H ₂ O ₂ -Induced Oxidative Stress | Pretreatment with HEA (5-40 μM) for 24h followed by H ₂ O ₂ (100 μM) for 12h. | Increased cell viability, reduced LDH release, and decreased ROS generation. [13] |
|-----------------------------------|---|---|---|

Table 2: In Vivo Efficacy of HEA in Animal Models

| Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |
|------------------|--|---|--|-----------|
| C57BL/6 Mice | Unilateral Ureteral Obstruction (UUO) Induced Renal Fibrosis | 2.5, 5, or 7.5 mg/kg HEA via intraperitoneal injection for 14 days. | Dose-dependent reduction in renal tubular injury, fibrosis, and inflammation. Suppression of NF-κB and TGF-β1/Smad pathways.[8][9] | [8][9] |
| BALB/c Nude Mice | SGC-7901 Gastric Carcinoma Xenograft | 75 or 100 mg/kg HEA via oral gavage for 19 days. | Dose-dependent inhibition of tumor growth (54.66% at 75 mg/kg; 64.90% at 100 mg/kg).[6] | [6] |

Experimental Protocols

Protocol 1: In Vitro NSAID-Induced ER Stress in HK-2 Cells

This protocol is adapted from studies investigating the protective effects of HEA against NSAID-induced renal cell injury.[3][4]

- **Cell Culture:** Culture human proximal tubular cells (HK-2) in Keratinocyte Serum-Free Medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor. Maintain at 37°C in a humidified atmosphere of 5% CO₂.
- **HEA Pretreatment:** Seed HK-2 cells in appropriate culture plates. Once they reach 70-80% confluency, replace the medium with fresh medium containing HEA at desired concentrations (e.g., 10 µM and 20 µM). Incubate for 24 hours.
- **Induction of ER Stress:** After pretreatment, add the NSAID (e.g., Diclofenac at 200 µM or Meloxicam at 400 µM) to the culture medium containing HEA.
- **Incubation:** Incubate the cells for an additional 24 hours.
- **Endpoint Analysis:**
 - **Cell Viability:** Assess cell viability using an MTT assay.
 - **ROS Production:** Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
 - **Gene Expression:** Extract total RNA and perform qRT-PCR to analyze the expression of ER stress markers (ATF6, IRE1α, PERK, CHOP) and inflammatory genes (IL1β, NFκB).
 - **Protein Expression:** Perform Western blot analysis to measure the protein levels of GRP78 and CHOP.

Protocol 2: In Vivo Unilateral Ureteral Obstruction (UUO) Model

This protocol describes the induction of renal fibrosis in mice to evaluate the therapeutic effects of HEA.^{[8][9]}

- **Animals:** Use male C57BL/6 mice (20-25 g). Acclimatize the animals for at least one week.
- **Grouping:** Randomly divide mice into groups (n=6 per group): Sham, UUO + Vehicle, and UUO + HEA (e.g., 2.5, 5, and 7.5 mg/kg).

- **Drug Administration:** Administer HEA or vehicle via intraperitoneal injection 24 hours before the UUO surgery and continue daily for 14 days post-operation.
- **UUO Surgery:** Anesthetize the mice. Make a flank incision to expose the left kidney and ureter. Ligate the left ureter at two points. In sham-operated mice, the ureter is mobilized but not ligated.
- **Post-Operative Care:** Provide appropriate post-operative care, including analgesics and monitoring.
- **Sacrifice and Tissue Collection:** At day 14, sacrifice the mice and collect the obstructed kidneys.
- **Endpoint Analysis:**
 - **Histopathology:** Fix kidney sections in 4% paraformaldehyde and embed in paraffin. Perform H&E, Masson's trichrome, and Picrosirius Red staining to assess tissue injury and fibrosis.
 - **Immunohistochemistry:** Stain kidney sections for markers of fibrosis (e.g., α -SMA, Fibronectin) and inflammation.
 - **qRT-PCR and ELISA:** Homogenize kidney tissue to measure mRNA and protein levels of inflammatory cytokines (TNF- α , IL-6, IL-1 β) and fibrosis-related genes.
 - **Western Blot:** Analyze protein extracts for key signaling molecules in the TGF- β 1/Smad and NF- κ B pathways (e.g., P-Smad2/3, p-NF- κ B).

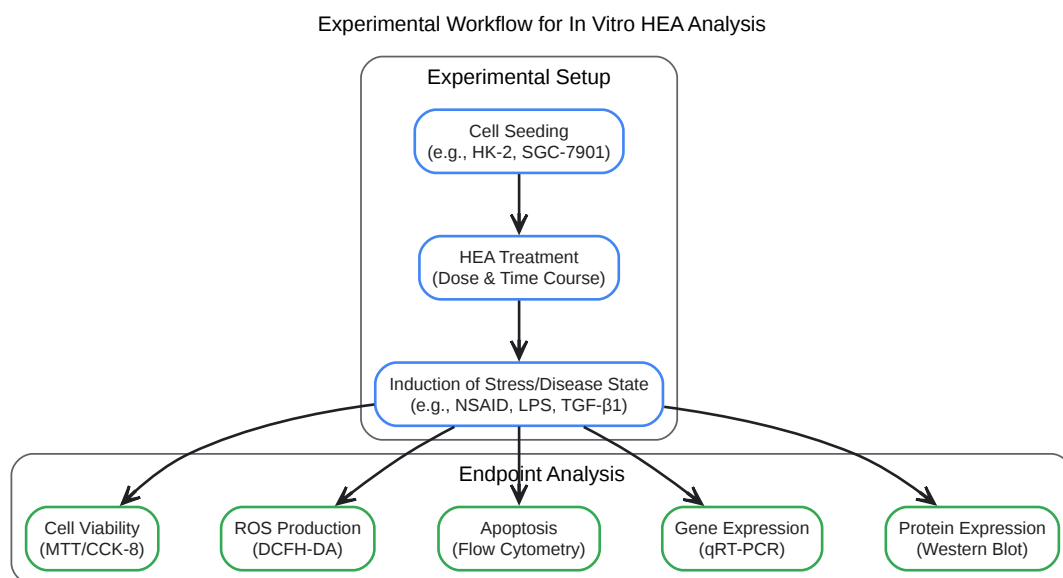
Protocol 3: In Vitro Cancer Cell Cytotoxicity and Apoptosis Assay

This protocol is for assessing the anti-cancer effects of HEA on gastric carcinoma cells.[\[6\]](#)[\[11\]](#)

- **Cell Culture:** Culture SGC-7901 or AGS human gastric carcinoma cells in appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS at 37°C and 5% CO₂.
- **Cytotoxicity Assay (CCK-8/MTT):**

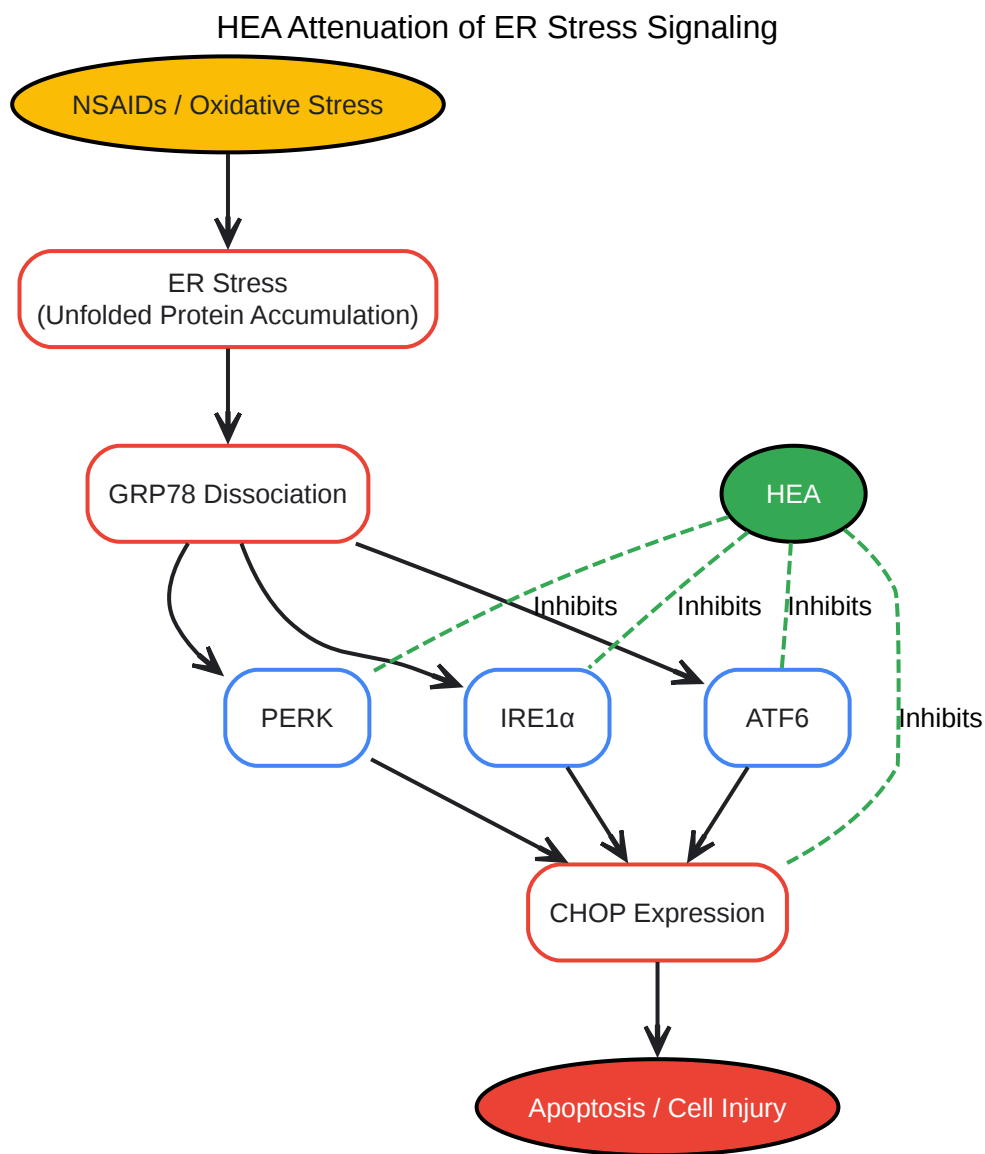
- Seed cells in 96-well plates.
- After 24 hours, treat cells with various concentrations of HEA (e.g., 0 to 300 μ M) for 24, 48, and 72 hours.
- Add CCK-8 or MTT reagent and incubate according to the manufacturer's instructions.
- Measure absorbance to determine cell viability and calculate the IC50 value.
- Apoptosis Assay (Annexin V-FITC/PI Staining):
 - Treat cells with HEA (e.g., 50, 100, 150 μ M) for 48 hours.
 - Harvest and wash the cells with PBS.
 - Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
 - Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
- Western Blot Analysis: Analyze lysates from HEA-treated cells for the expression of apoptosis-related proteins (e.g., Caspase-3, -8, -9, -12) and ER stress markers (GRP78, CHOP, ATF-4).

Visualizations



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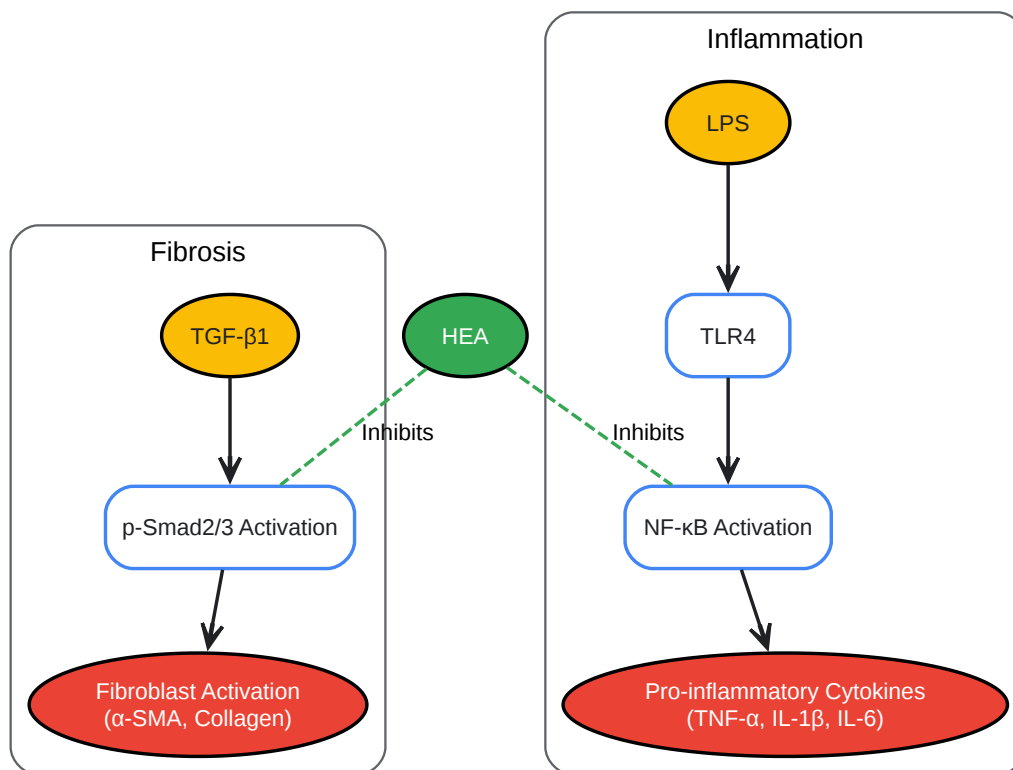
Caption: General workflow for in vitro experiments with HEA.



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Caption: HEA inhibits key mediators of the ER stress pathway.

HEA Regulation of Inflammatory & Fibrotic Pathways



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